2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by:
- Positions 6 and 7: Methoxy substituents, which enhance lipophilicity and may influence receptor binding.
- Position 1: A (4-methoxyphenoxy)methyl group, contributing steric bulk and conformational flexibility.
Properties
IUPAC Name |
2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6S/c1-29-19-9-11-20(12-10-19)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-26(23)33(27,28)21-7-5-4-6-8-21/h4-12,15-16,23H,13-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJFXKPMCWFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (commonly referred to as a tetrahydroisoquinoline derivative) is a complex organic molecule known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H26N2O5S
- Molecular Weight : 430.52 g/mol
The compound features a tetrahydroisoquinoline backbone, which is significant for its biological activity. The presence of methoxy and benzenesulfonyl groups enhances its solubility and reactivity.
Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit strong antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives with methoxy substitutions showed improved radical scavenging activity compared to their non-substituted counterparts .
Neuroprotective Effects
Tetrahydroisoquinolines have been shown to provide neuroprotective effects in various models of neurodegeneration. For instance, the compound under discussion has been investigated for its ability to inhibit neuronal apoptosis and promote cell survival in models of Parkinson's disease . This neuroprotective effect is believed to be mediated through the modulation of neurotransmitter systems and reduction of inflammatory responses.
Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of tetrahydroisoquinoline derivatives. The compound has been shown to interact with monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation . In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors.
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Study 1: Neuroprotective Mechanisms
In a study published in the Journal of Pharmaceutical Sciences, researchers evaluated the neuroprotective mechanisms of tetrahydroisoquinoline derivatives in vitro. The findings indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress through the activation of the Nrf2/ARE pathway .
Study 2: Antidepressant Efficacy
A clinical trial assessed the antidepressant efficacy of a related tetrahydroisoquinoline derivative in patients with major depressive disorder. The results showed a marked improvement in depressive symptoms after eight weeks of treatment compared to placebo controls .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formulas.
Key Comparative Insights :
Substituent Effects on Bioactivity: Sulfonyl Groups (Position 2): The benzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to non-sulfonylated analogs (e.g., CAS 55580-65-9) . Methoxy vs. Hydroxy Groups: Methoxy substituents (positions 6/7) are associated with higher toxicity compared to hydroxylated analogs, which exhibit reduced toxicity but lower metabolic stability .
Blood-Brain Barrier (BBB) Penetration :
- Compounds with lipophilic substituents (e.g., trifluoromethyl or methoxy groups) show enhanced BBB penetration. For example, 1-(4-methoxyphenyl)-THIQ accumulates in rodent brains at concentrations 4.5× higher than blood levels .
Neurotoxicity and Parkinsonism: N-Methylated THIQs (e.g., 1-methyl-THIQ) are oxidized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, mirroring the MPTP/MPP+ pathway implicated in Parkinson’s disease .
Synthetic Accessibility :
- Sulfonylated THIQs (e.g., the target compound) require specialized reagents (e.g., benzenesulfonyl chloride), whereas methyl or aryl-substituted analogs are synthesized via reductive amination or Pd-catalyzed coupling .
Research Findings and Clinical Relevance
- Metabolism: THIQ derivatives are primarily excreted unchanged (>70% in rats), with minor hydroxylated or N-methylated metabolites .
- MAO Interaction : The benzenesulfonyl group may act as a MAO-B inhibitor, similar to selegiline, though direct evidence is lacking .
- Therapeutic Potential: Trifluoromethyl-substituted analogs (e.g., CAS 596788-79-3) show antitumor activity in preclinical models, suggesting structural versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
